(Chloromethyl)(dichloromethyl)dimethylsilane
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Overview
Description
(Chloromethyl)(dichloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C4H9Cl3Si. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity due to the presence of both chloromethyl and dichloromethyl groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dichloromethyl)dimethylsilane typically involves the reaction of dichloromethylsilane with chloromethylsilane in the presence of a catalyst. One common method includes the use of anhydrous aluminum chloride as a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(dichloromethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Anhydrous aluminum chloride and other Lewis acids are often used as catalysts.
Major Products
Silanols: Formed through hydrolysis.
Polysiloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
(Chloromethyl)(dichloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (Chloromethyl)(dichloromethyl)dimethylsilane involves its reactivity with nucleophiles. The chloromethyl and dichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the chloromethyl group.
Chloromethylsilane: Similar in structure but lacks the dichloromethyl group.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
(Chloromethyl)(dichloromethyl)dimethylsilane is unique due to the presence of both chloromethyl and dichloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in the preparation of a wide range of organosilicon compounds.
Properties
IUPAC Name |
chloromethyl-(dichloromethyl)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3-5)4(6)7/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHDDQMGCGAQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563814 |
Source
|
Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-70-5 |
Source
|
Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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